molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No. B064851
M. Wt: 312.75 g/mol
InChI Key: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642758B2

Procedure details

1.98 Kg of 4-chloro-6,7-bis (2-methoxyethoxy) quinazoline was suspended in 30 litres of acetonitrile and 10 litres of toluene and 1.0 Kg of 3-aminophenyl acetylene was charged at 25-30° C. and hydrochloric acid was added. The reaction mass was heated and stirred at 35-40° C. for 6 hours. The solid obtained was filtered and washed with a mixture of acetonitrile and toluene. The product was dried at 38-40° C. to obtain 2.5 Kg of erlotinib hydrochloride.
Quantity
1.98 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][O:20][CH3:21])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=2)[N:5]=[CH:4][N:3]=1.C1(C)C=CC=CC=1.[NH2:29][C:30]1[CH:31]=[C:32]([C:36]#[CH:37])[CH:33]=[CH:34][CH:35]=1.Cl>C(#N)C>[CH3:16][O:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[C:11]2[C:2]([NH:29][C:30]3[CH:35]=[CH:34][CH:33]=[C:32]([C:36]#[CH:37])[CH:31]=3)=[N:3][CH:4]=[N:5][C:6]2=[CH:7][C:8]=1[O:17][CH2:18][CH2:19][O:20][CH3:21].[ClH:1] |f:5.6|

Inputs

Step One
Name
Quantity
1.98 kg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 kg
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 35-40° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a mixture of acetonitrile and toluene
CUSTOM
Type
CUSTOM
Details
The product was dried at 38-40° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCCOC=1C=C2C(=CC1OCCOC)N=CN=C2NC=3C=CC=C(C3)C#C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 kg
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.